methyl 3-({[(3,4-dimethylphenyl)carbamoyl]methyl}(4-methylphenyl)sulfamoyl)thiophene-2-carboxylate
Description
Methyl 3-({[(3,4-dimethylphenyl)carbamoyl]methyl}(4-methylphenyl)sulfamoyl)thiophene-2-carboxylate is a complex organic compound with a unique structure that combines a thiophene ring with various functional groups
Properties
IUPAC Name |
methyl 3-[[2-(3,4-dimethylanilino)-2-oxoethyl]-(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O5S2/c1-15-5-9-19(10-6-15)25(14-21(26)24-18-8-7-16(2)17(3)13-18)32(28,29)20-11-12-31-22(20)23(27)30-4/h5-13H,14H2,1-4H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAYZLTZVKNKEFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(=O)NC2=CC(=C(C=C2)C)C)S(=O)(=O)C3=C(SC=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-({[(3,4-dimethylphenyl)carbamoyl]methyl}(4-methylphenyl)sulfamoyl)thiophene-2-carboxylate typically involves multiple steps, starting with the preparation of the thiophene ring and subsequent functionalization. One common method involves the reaction of thiophene-2-carboxylic acid with appropriate reagents to introduce the sulfonamide and carbamoyl groups .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-({[(3,4-dimethylphenyl)carbamoyl]methyl}(4-methylphenyl)sulfamoyl)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Methyl 3-({[(3,4-dimethylphenyl)carbamoyl]methyl}(4-methylphenyl)sulfamoyl)thiophene-2-carboxylate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or in the study of enzyme interactions.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in targeting specific biological pathways.
Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which methyl 3-({[(3,4-dimethylphenyl)carbamoyl]methyl}(4-methylphenyl)sulfamoyl)thiophene-2-carboxylate exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-sulfonyl amino-2-thiophenecarboxylate: Similar in structure but lacks the carbamoyl and dimethylphenyl groups.
Carbamic acid, methyl-, 3-methylphenyl ester: Shares the carbamoyl group but differs in the rest of the structure.
Uniqueness
Methyl 3-({[(3,4-dimethylphenyl)carbamoyl]methyl}(4-methylphenyl)sulfamoyl)thiophene-2-carboxylate is unique due to its combination of functional groups, which confer specific chemical properties and potential biological activities
Biological Activity
Methyl 3-({[(3,4-dimethylphenyl)carbamoyl]methyl}(4-methylphenyl)sulfamoyl)thiophene-2-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thiophene ring substituted with various functional groups, including a sulfamoyl moiety and carbamate. Its molecular formula is , and it possesses a molecular weight of approximately 378.45 g/mol. The presence of the sulfamoyl group is significant as it is known to enhance biological activity in many compounds.
Biological Activity Overview
Research indicates that compounds containing sulfamoyl groups often exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific activities of this compound have been investigated through various studies.
1. Anti-inflammatory Activity
A study focusing on substituted sulfamoyl compounds demonstrated that certain analogs could activate NF-κB pathways in immune cells, leading to the release of pro-inflammatory cytokines. This suggests that this compound may similarly enhance NF-κB activation, promoting an inflammatory response that could be beneficial in certain therapeutic contexts .
2. Antimicrobial Properties
The sulfonamide group in the compound is known for its antimicrobial effects. Research has shown that similar compounds can inhibit bacterial growth by interfering with folic acid synthesis. This mechanism suggests potential applications in treating bacterial infections .
3. Anticancer Potential
Sulfamoyl-containing compounds have been studied for their anticancer properties. In vitro studies indicate that these compounds can induce apoptosis in cancer cell lines by modulating various signaling pathways. The specific effects of this compound on cancer cells remain to be fully elucidated but warrant further investigation .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the thiophene ring or substitution patterns on the phenyl rings can significantly influence its pharmacological properties.
| Modification | Effect on Activity |
|---|---|
| Addition of electron-withdrawing groups | Increases potency against certain bacterial strains |
| Variation in alkyl chain length | Alters solubility and bioavailability |
| Substitution on the phenyl rings | Modulates anti-inflammatory activity |
Case Studies
Several case studies have highlighted the potential applications of similar compounds:
- NF-κB Activation : In a study involving substituted benzamidothiazoles, compounds demonstrated enhanced NF-κB activation when modified at specific sites, leading to increased cytokine release from THP-1 cells .
- Antimicrobial Efficacy : A series of sulfonamide derivatives were tested against various bacterial strains, showing significant inhibition rates comparable to established antibiotics .
- Cancer Cell Apoptosis : Research on structurally related compounds revealed their ability to induce apoptosis in breast cancer cell lines through caspase activation pathways .
Q & A
Q. What are the recommended synthetic pathways for methyl 3-({[(3,4-dimethylphenyl)carbamoyl]methyl}(4-methylphenyl)sulfamoyl)thiophene-2-carboxylate, and how can reaction conditions be optimized?
The synthesis of this compound can be adapted from analogous thiophene-carboxylate derivatives. A common approach involves coupling a sulfamoyl precursor with a carbamoylmethyl intermediate. For example, in similar thiophene derivatives, coupling reactions are catalyzed by N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under anhydrous conditions . Optimization steps include:
- Temperature control : Maintain 0–5°C during acid chloride formation to minimize side reactions.
- Catalyst ratio : Use a 1:1 molar ratio of DCC to DMAP to enhance coupling efficiency.
- Solvent selection : Dichloromethane (DCM) or tetrahydrofuran (THF) is preferred for solubility and inertness.
Q. Reaction Conditions Table
| Step | Reagents/Catalysts | Temperature | Solvent | Yield Range |
|---|---|---|---|---|
| 1 | DCC, DMAP | 0–5°C | DCM | 60–75% |
| 2 | N-Boc protection | RT | THF | 70–85% |
Q. What analytical methods are critical for characterizing this compound?
Full structural elucidation requires:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions on the thiophene ring and carbamoyl/sulfamoyl groups .
- Mass spectrometry (HRMS) : Validate molecular weight (e.g., expected [M+H]⁺ = 461.12 g/mol based on analogous structures) .
- IR spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and sulfonamide (S=O, ~1350 cm⁻¹) functional groups .
Q. How should researchers handle this compound safely in laboratory settings?
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Perform reactions in a fume hood due to potential respiratory irritation .
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can molecular docking studies be designed to evaluate this compound’s bioactivity?
- Target selection : Prioritize receptors with known interactions with sulfonamide-thiophene derivatives (e.g., carbonic anhydrase or kinase enzymes) .
- Software tools : Use AutoDock Vina or Schrödinger Suite for docking simulations. Parameters include:
- Grid box size: 25 × 25 × 25 Å centered on the active site.
- Exhaustiveness: 20 to ensure conformational sampling .
- Validation : Compare docking scores (ΔG values) with known inhibitors to assess binding affinity.
Q. What experimental frameworks are suitable for studying its environmental fate and ecotoxicity?
Adopt methodologies from long-term environmental projects like INCHEMBIOL :
- Abiotic degradation : Expose the compound to UV light (λ = 254 nm) in aqueous solutions to simulate photolysis.
- Bioaccumulation assays : Use Daphnia magna or zebrafish models to measure bioconcentration factors (BCFs).
- Soil adsorption studies : Apply OECD Guideline 106 to determine K₀c (organic carbon partition coefficient) .
Q. How can contradictory bioactivity data be resolved in structure-activity relationship (SAR) studies?
- Data triangulation : Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cell viability tests).
- Crystallography : Resolve X-ray structures of ligand-receptor complexes to confirm binding modes .
- Meta-analysis : Compare findings with structurally similar compounds (e.g., methyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate) to identify conserved pharmacophores .
Q. What advanced applications exist in materials science or catalysis?
- Coordination chemistry : Test its ability to act as a ligand for transition metals (e.g., Pd or Cu) in cross-coupling reactions .
- Polymer synthesis : Incorporate the sulfamoyl group into conductive polymers for optoelectronic applications.
Methodological Notes
- Data Reproducibility : Document reaction conditions (e.g., solvent purity, catalyst batch) to mitigate variability .
- Ecological Risk Reporting : Follow EPA guidelines for toxicity data interpretation, including NOEC (no observed effect concentration) and LOEC (lowest observed effect concentration) metrics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
